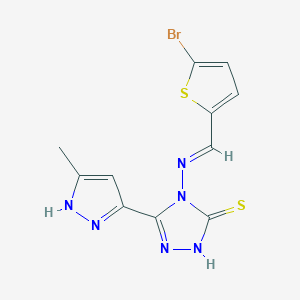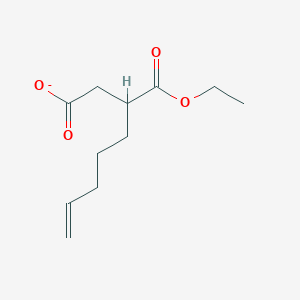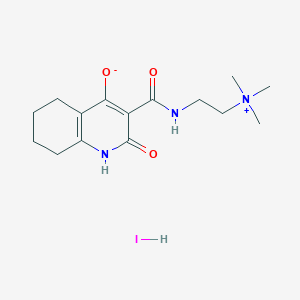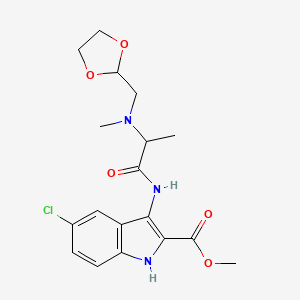
C11H9BrN6S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式C11H9BrN6S2 を持つ化合物は、臭素、窒素、硫黄原子を含む複雑な有機分子です。
準備方法
合成経路と反応条件
C11H9BrN6S2 の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、臭素化芳香族化合物とチオ尿素誘導体を制御された条件下で反応させることが含まれます。 反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、最適な収率を得るために温度は50〜100°Cに維持されます .
工業的生産方法
This compound の工業的生産は、多くの場合、反応物を制御された条件下で混合して加熱する大規模な化学反応器を使用します。プロセスには、再結晶化やクロマトグラフィーなどの精製工程が含まれ、高純度の化合物を得ることがあります。 触媒と最適化された反応条件の使用は、工業的生産プロセスの効率と収率を大幅に向上させることができます .
化学反応の分析
反応の種類
C11H9BrN6S2: は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、酸性または塩基性媒体中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。通常、無水溶媒中で行われます。
置換: アミンやチオールなどの求核剤。反応は、ジメチルスルホキシド(DMSO)やアセトニトリルなどの極性溶媒中で頻繁に行われます.
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、置換反応はさまざまな官能基を持つさまざまな誘導体を生成する可能性があります .
科学研究における用途
This compound: は、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 抗菌および抗がん活性を含む、潜在的な治療的特性について探求されています。
科学的研究の応用
C11H9BrN6S2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
C11H9BrN6S2 がその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。たとえば、生物系では、化合物は酵素または受容体に結合してその活性を変化させ、さまざまな生理学的効果をもたらす可能性があります。 正確な経路と分子標的は、特定の用途と状況に応じて異なる場合があります .
類似の化合物との比較
類似の化合物
C11H9ClN6S2: 臭素の代わりに塩素を含む類似の化合物。
C11H9IN6S2: 臭素の代わりにヨウ素を含む類似の化合物。
C11H9FN6S2: 臭素の代わりにフッ素を含む類似の化合物.
独自性
This compound: は、臭素の存在により、ハロゲン化アナログと比較して、独特の化学反応性と生物活性を付与することができます。 臭素原子は、化合物の電子特性に影響を与え、他のハロゲンがそれほど効果的ではない可能性のある特定の用途に適しています .
類似化合物との比較
Similar Compounds
C11H9ClN6S2: A similar compound with chlorine instead of bromine.
C11H9IN6S2: A similar compound with iodine instead of bromine.
C11H9FN6S2: A similar compound with fluorine instead of bromine.
Uniqueness
C11H9BrN6S2: is unique due to the presence of bromine, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications where other halogens may not be as effective .
特性
分子式 |
C11H9BrN6S2 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H9BrN6S2/c1-6-4-8(15-14-6)10-16-17-11(19)18(10)13-5-7-2-3-9(12)20-7/h2-5H,1H3,(H,14,15)(H,17,19)/b13-5+ |
InChIキー |
QXNPWACZJLYZLB-WLRTZDKTSA-N |
異性体SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
正規SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)

![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)
![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one](/img/structure/B12621637.png)
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)


![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
